molecular formula C22H18N2O3 B11015235 (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-(pyridin-2-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B11015235
M. Wt: 358.4 g/mol
InChI Key: QXHPRPDICIVESM-ZRDIBKRKSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Benzyl Group: Benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Propenamide Moiety: This involves the reaction of the benzodioxole derivative with an appropriate pyridyl compound under basic conditions to form the final propenamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and pyridyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with enzymes, receptors, or other biomolecules to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in metabolism, signaling, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-BUTENAMIDE: Similar structure with an additional carbon in the propenamide chain.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-THIENYL)-2-PROPENAMIDE: Similar structure with a thiophene ring instead of a pyridyl group.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-(2-PYRIDYL)-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, benzyl group, and pyridyl group. This unique structure may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C22H18N2O3/c25-22(12-10-17-9-11-19-20(14-17)27-16-26-19)24(21-8-4-5-13-23-21)15-18-6-2-1-3-7-18/h1-14H,15-16H2/b12-10+

InChI Key

QXHPRPDICIVESM-ZRDIBKRKSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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